N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of a thiazole ring and a trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4,6-trinitrophenyl chloride with 2-aminothiazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing nitro groups makes the aromatic ring less reactive.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic Aromatic Substitution: Strong electrophiles like sulfur trioxide or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding amines.
Electrophilic Aromatic Substitution: Substituted aromatic compounds with new functional groups introduced.
Scientific Research Applications
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
2,4,6-Trinitroaniline: Similar in structure but with an aniline group instead of a thiazole ring, used in the synthesis of dyes and explosives.
2,4,6-Trinitrotoluene (TNT): Widely known explosive with a similar nitro group arrangement.
Uniqueness
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a trinitrophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
132666-70-7 |
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Molecular Formula |
C9H5N5O6S |
Molecular Weight |
311.23 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5N5O6S/c15-12(16)5-3-6(13(17)18)8(7(4-5)14(19)20)11-9-10-1-2-21-9/h1-4H,(H,10,11) |
InChI Key |
CGNGYJCZWPVCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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